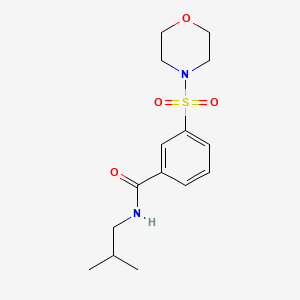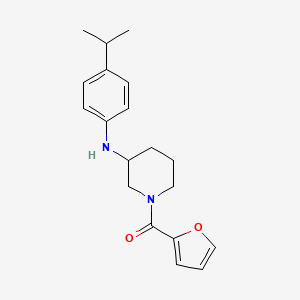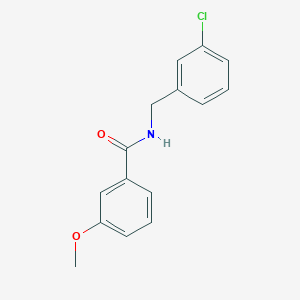
N-isobutyl-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis N-isobutyl-3-(4-morpholinylsulfonyl)benzamide's synthesis process can be related to techniques used in synthesizing similar complex benzamide molecules. For example, the synthesis of related antidepressants involves multiple stages including the synthesis of key intermediates such as 4-chlorobenzoic acid chloroanhydride and 3-morpholinopropionitrile, followed by catalytic reduction and final reaction stages (Donskaya et al., 2004). These processes emphasize the importance of selecting appropriate reactants and conditions for achieving high yields and desired products.
Molecular Structure Analysis The molecular structure of similar benzamide compounds, including those with morpholinylsulfonyl groups, often features complex conformational arrangements. For instance, a compound with a morpholinone ring showed a twist-boat conformation, indicating the intricate spatial arrangement of atoms and functional groups that can influence the compound's chemical behavior and interactions (Pang et al., 2006).
Chemical Reactions and Properties Compounds with morpholinylsulfonyl benzamide structures participate in various chemical reactions. Electrophilic substitution reactions, facilitated by the morpholine ring's electron-donating properties, and interactions with sulfonyl groups contribute to the molecule's reactivity. The synthesis and chemical behavior of compounds like 4-morpholino-2-(arylsulfonyl)benzenamines highlight the potential for diverse chemical transformations (Nematollahi & Esmaili, 2010).
Physical Properties Analysis The physical properties of this compound and related compounds are influenced by their molecular structure. Factors such as solubility, melting point, and crystalline form are determined by the compound's functional groups and molecular geometry. Studies on similar compounds, such as those involving electrochemical synthesis, provide insights into the physical properties that are crucial for understanding the compound's behavior in various environments (Donskaya et al., 2004).
Chemical Properties Analysis The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are key to their potential applications. For instance, the interaction of sulfonamide and benzamide derivatives with carbonic anhydrase enzymes demonstrates the importance of understanding the chemical properties for therapeutic applications (Supuran et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methylpropyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)11-16-15(18)13-4-3-5-14(10-13)22(19,20)17-6-8-21-9-7-17/h3-5,10,12H,6-9,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCUMGDYBFOYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)



![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)


![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)
![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)
![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)
![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)